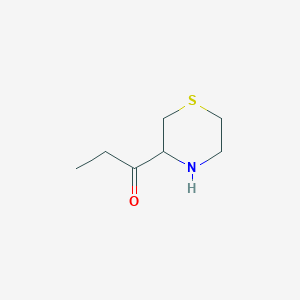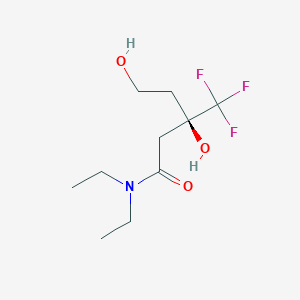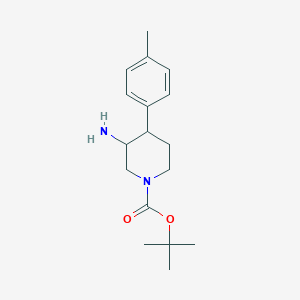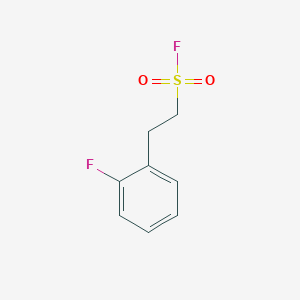
2-(Cyclobutoxymethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutoxymethyl)-4-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methylene bridge, which is further connected to a 4-methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-4-methoxyaniline typically involves the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.
Nucleophilic Substitution: The cyclobutylmethyl bromide is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Cyclobutoxymethyl)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclobutoxymethyl)-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclobutoxymethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(Cyclobutoxymethyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(cyclobutyloxymethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(13)9(7-11)8-15-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 |
Clé InChI |
RXEWBBFSNCATOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N)COC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


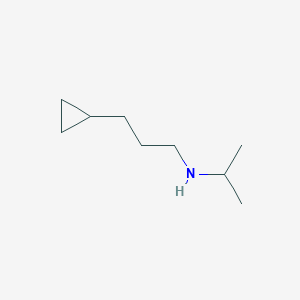
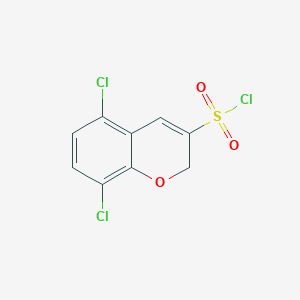
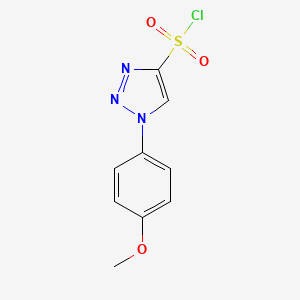
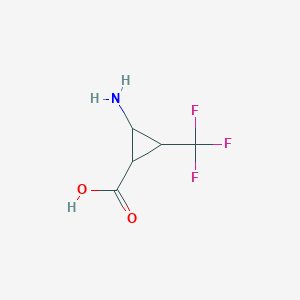
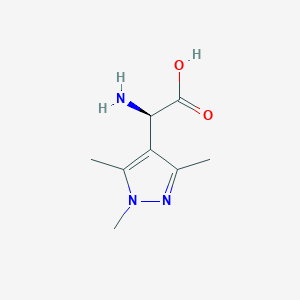

![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
